3-Methoxy-4-nitrobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Methoxy-4-nitrobenzoyl chloride and similar compounds often involves reactions with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Acyl chlorides are commonly used as reagents in acylation reactions, which introduce an acyl group (RCO-) onto another molecule.Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-nitrobenzoyl chloride is represented by the formula CH3OC6H4COCl . The compound has a molecular weight of 170.59 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-nitrobenzoyl chloride include a boiling point of 123-125 °C/15 mmHg (lit.), a density of 1.214 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.558 (lit.) .Scientific Research Applications
Synthesis Applications
Synthesis of Dibenzophenone Derivatives : 3-Methoxy-4-nitrobenzoyl chloride is used in the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives via Friedel-Crafts acylation reaction, demonstrating its utility in organic synthesis and compound modification (Zhao De-feng, 2006).
Chromone and Hydroxyquinoline Derivatives : It's also instrumental in producing functionalized 2-hydroxychroman-4-ones or chromones and 4-hydroxyquinolines, highlighting its role in the synthesis of complex organic structures (Rahn et al., 2009).
Material Science
- Functional Polymers : Research into the use of 3-Methoxy-4-nitrobenzoyl chloride in polymer science has shown its potential for creating specific functional polymers. This indicates its versatility in material science applications (Xi et al., 1984).
Pharmacology and Biochemistry
- Antibacterial and Antioxidant Properties : Compounds synthesized using 3-Methoxy-4-nitrobenzoyl chloride have shown promising antibacterial and antioxidant capacities, indicating potential applications in pharmacology and biochemistry (Manap et al., 2022).
Analytical Chemistry
- Enhancing Detection of Estrogens : In analytical chemistry, it's used in a procedure to increase the detection responses of estrogens in LC–MS, demonstrating its utility in improving sensitivity and accuracy in analytical methods (Higashi et al., 2006).
Chemical Analysis
- Direct Determination by HPLC : 3-Methoxy-4-nitrobenzoyl chloride can be directly determined by high-performance liquid chromatography (HPLC), emphasizing its importance in chemical analysis and quality control (Li et al., 1995).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-4-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPUOOUROHGAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456208 | |
Record name | 3-methoxy-4-nitro-benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67579-92-4 | |
Record name | 3-methoxy-4-nitro-benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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